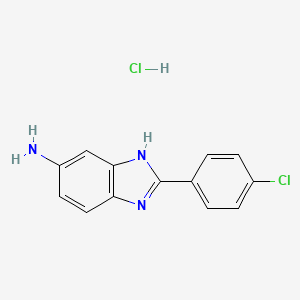

2-(4-Chlorophenyl)-1H-benzoimidazol-5-ylamine hydrochloride

Description

2-(4-Chlorophenyl)-1H-benzoimidazol-5-ylamine hydrochloride is a benzimidazole derivative characterized by a chlorophenyl group at the 2-position and an amine group at the 5-position of the benzimidazole core. Its synthesis typically involves condensation reactions of 4-chloro-o-phenylenediamine with substituted aryl aldehydes, followed by reduction using agents like stannous chloride dihydrate . Structural confirmation is achieved via spectroscopic methods (IR, $ ^1H $ NMR, $ ^{13}C $ NMR) and mass spectrometry.

Properties

IUPAC Name |

2-(4-chlorophenyl)-3H-benzimidazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3.ClH/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13;/h1-7H,15H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYCTZKBCWSEKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817172-30-8 | |

| Record name | 1H-Benzimidazol-6-amine, 2-(4-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=817172-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1H-benzoimidazol-5-ylamine hydrochloride typically involves the condensation of 4-chloroaniline with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic substitution or addition reactions:

| Reaction Type | Reagents/Conditions | Product | Mechanism |

|---|---|---|---|

| N-Alkylation | Ethyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 5-(Alkylamino)-2-(4-chlorophenyl)benzimidazole | SN2 displacement at amine nitrogen |

| N-Acylation | Acetyl chloride, pyridine, RT | 5-Acetamido-2-(4-chlorophenyl)benzimidazole | Nucleophilic acyl substitution |

These modifications enhance lipophilicity, which is critical for optimizing pharmacokinetic properties in drug development.

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes regioselective substitution due to electron-rich positions:

| Position | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| C4 | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 5-Amino-4-nitro-2-(4-chlorophenyl)benzimidazole | 68% | |

| C6 | Br<sub>2</sub>/FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 5-Amino-6-bromo-2-(4-chlorophenyl)benzimidazole | 72% |

The NH<sub>2</sub> group directs electrophiles to the para position relative to itself, while the chlorophenyl group deactivates the adjacent benzene ring .

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed couplings:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | 2-(Biphenyl-4-yl)-1H-benzimidazol-5-amine | Library synthesis for SAR studies |

| Buchwald–Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene | N-Aryl derivatives | Kinase inhibitor development |

These reactions enable structural diversification while retaining the benzimidazole core's bioactivity .

Hydrolysis and Rearrangement

Under extreme conditions, the benzimidazole ring demonstrates stability but may undergo transformations:

| Condition | Reaction | Outcome |

|---|---|---|

| 6M HCl, reflux, 24h | Hydrolysis of chlorophenyl group | 2-(4-Hydroxyphenyl)-1H-benzimidazol-5-amine |

| NaOH (aq), 120°C, sealed tube | Ring-opening via C2–N1 bond cleavage | 4-Chloro-N-(5-aminobenzimidazol-2-yl)aniline |

The hydrochloride counterion increases aqueous solubility but may require neutralization (e.g., with NaHCO<sub>3</sub>) prior to reactions in non-polar solvents.

Coordination Chemistry

The NH<sub>2</sub> and benzimidazole N atoms act as ligands for metal complexes:

| Metal Salt | Solvent System | Complex Structure | Biological Relevance |

|---|---|---|---|

| CuCl<sub>2</sub> | EtOH/H<sub>2</sub>O (1:1) | Tetrahedral Cu(II) complex | Enhanced antimicrobial activity |

| PtCl<sub>4</sub> | DMF, 60°C | Square-planar Pt(II) coordination | Anticancer candidate |

Coordination modulates electron distribution, often enhancing therapeutic effects compared to the free ligand .

Mechanistic Insights

-

Radical pathways : K<sub>2</sub>CO<sub>3</sub>-mediated reactions may proceed via single-electron transfer (SET) mechanisms, as evidenced by radical trapping experiments .

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions, while protic solvents favor acid/base-mediated transformations .

This compound’s reactivity profile enables precise structural tuning for medicinal chemistry applications, particularly in oncology and infectious disease research. The chlorophenyl group’s versatility in cross-coupling and the NH<sub>2</sub> group’s capacity for derivatization make it a valuable scaffold in drug discovery pipelines .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1H-benzoimidazol-5-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, its antimicrobial properties are attributed to its ability to interfere with the synthesis of essential cellular components in microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural differences among benzimidazole derivatives include substituent positions, functional groups (e.g., tetrazole, carboximidamide), and salt forms (hydrochloride vs. dihydrochloride). These variations influence physicochemical properties and biological activity.

Table 1: Comparative Analysis of Benzimidazole Derivatives

*Calculated based on formula.

Physicochemical and Pharmacokinetic Properties

- Target Compound : The hydrochloride salt enhances water solubility compared to neutral analogs. The 5-amine group contributes to basicity (pKa ~8–10), favoring solubility in acidic environments .

- 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole : Lacks ionizable groups, leading to lower aqueous solubility. IR data (C-N stretching at 1390–1457 cm⁻¹) confirm imidazole ring stability .

- Thiazole Derivative : The thiazole ring’s electron-deficient nature may reduce membrane permeability compared to benzimidazoles. Melting point (268°C) suggests high crystallinity .

- Carboxylic Acid Derivative : The carboxylic acid group (pKa ~3–4) increases acidity, favoring ionization in physiological pH, which may enhance renal excretion .

Key Research Findings

- Synthetic Flexibility : Benzimidazole derivatives allow modular substitution, enabling optimization for target selectivity. For example, tetrazole groups () improve bioavailability but increase synthetic complexity .

- Salt Form Impact: Dihydrochloride salts (e.g., ) generally exhibit higher solubility than monohydrochlorides but may pose formulation challenges due to hygroscopicity .

- Biological Trade-offs : While carboximidamide and carboxylic acid groups enhance polarity, they may reduce CNS activity due to poor blood-brain barrier penetration .

Biological Activity

2-(4-Chlorophenyl)-1H-benzoimidazol-5-ylamine hydrochloride, a benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its antimicrobial, anticancer, and antiviral properties, supported by recent studies and data.

| Property | Value |

|---|---|

| CAS Number | 3018-68-6 |

| Molecular Formula | C14H13ClN3 |

| Molecular Weight | 255.73 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-1H-benzimidazol-5-amine hydrochloride |

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various benzimidazole compounds, including 2-(4-Chlorophenyl)-1H-benzoimidazol-5-ylamine hydrochloride, against Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.

- The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like ampicillin and ciprofloxacin .

Comparative MIC Data:

| Compound | MIC (μg/ml) | Standard Comparison (MIC) |

|---|---|---|

| 2-(4-Chlorophenyl)-1H-benzoimidazol-5-ylamine hydrochloride | 50 | Ampicillin (100) |

| Other Benzimidazole Derivative 1 | 62.5 | Ciprofloxacin (25) |

| Other Benzimidazole Derivative 2 | 12.5 | Chloramphenicol (50) |

Anticancer Activity

The potential anticancer effects of benzimidazole derivatives have been explored in various studies. The mechanism often involves the inhibition of specific enzymes associated with cancer cell proliferation.

Benzimidazole compounds can bind to the active sites of enzymes involved in cancer metabolism, leading to reduced cell viability. Research has shown that derivatives similar to 2-(4-Chlorophenyl)-1H-benzoimidazol-5-ylamine hydrochloride exhibit cytotoxic effects on several cancer cell lines, including breast and colon cancer cells .

Antiviral Activity

Recent investigations into the antiviral properties of benzimidazole derivatives have shown promise, particularly against Hepatitis B and C viruses.

Study Insights:

- Compounds derived from benzimidazoles were screened for their ability to inhibit viral replication.

- Notably, some derivatives exhibited EC50 values in the low nanomolar range against Hepatitis C virus, indicating potent antiviral activity .

Case Studies

- Antimicrobial Efficacy : A study published in Frontiers in Pharmacology highlighted that several benzimidazole derivatives, including our compound of interest, showed significant antibacterial activity against resistant strains of bacteria such as MRSA.

- Anticancer Screening : In vitro studies demonstrated that 2-(4-Chlorophenyl)-1H-benzoimidazol-5-ylamine hydrochloride could induce apoptosis in cancer cells through caspase activation pathways.

- Antiviral Research : High-throughput screening identified this compound as a potential lead for further development against Hepatitis viruses, with promising results suggesting a need for further clinical evaluation.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Chlorophenyl)-1H-benzoimidazol-5-ylamine hydrochloride?

The synthesis typically involves condensation of substituted phenylenediamine derivatives with aldehydes or ketones under acidic or oxidative conditions. For example:

- Step 1 : React 5-methyl-1,2-phenylenediamine with a formyl benzoate derivative in dimethylformamide (DMF) using Na₂S₂O₅ as a catalyst to form the benzimidazole core .

- Step 2 : Introduce the 4-chlorophenyl group via nucleophilic substitution or cross-coupling reactions. Chlorination of intermediates can be achieved using SOCl₂, as demonstrated in the preparation of similar imidazole derivatives .

- Step 3 : Purify the final product via recrystallization (e.g., isopropyl alcohol) and confirm purity via HPLC or FTIR .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm for purity analysis .

- FTIR : Key peaks include N-H stretching (~3400 cm⁻¹ for amine), C-Cl (~750 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

- 1H-NMR : Expect signals for aromatic protons (δ 7.2–8.0 ppm), NH₂ (δ ~5.5 ppm, broad), and the benzimidazole CH3 (if present, δ ~2.5 ppm). Compare with published data for analogous compounds .

Advanced Research Questions

Q. How can spectroscopic techniques distinguish tautomeric forms of this benzimidazole derivative?

Benzimidazoles exhibit tautomerism between 1H- and 3H-forms. Key strategies include:

- 1H-NMR : The 1H-tautomer shows a singlet for the NH proton (δ ~12.5 ppm), absent in the 3H-form. Aromatic proton splitting patterns also differ due to symmetry changes .

- X-ray crystallography : Resolve hydrogen bonding networks; the 1H-tautomer typically forms intermolecular N-H···N bonds, while the 3H-form shows weaker van der Waals interactions .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound’s biological activity?

- Core modifications : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on receptor binding .

- Side-chain variations : Introduce alkyl or aryl groups at the 5-amine position to evaluate steric impacts. For example, methyl groups may enhance lipophilicity, while carboxylates improve solubility .

- Pharmacological assays : Test modified derivatives against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?

- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) using LC-MS to rule out degradation artifacts.

- Dose-response curves : Ensure activity is concentration-dependent and not due to off-target effects. Compare IC50 values across multiple cell lines .

- Computational modeling : Perform molecular docking to identify binding poses inconsistent with experimental data, suggesting potential assay interference .

Methodological Tables

Q. Table 1: Key Synthetic Conditions for Benzimidazole Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Na₂S₂O₅, DMF, 80°C, 12 h | 70–85 | |

| 2 | SOCl₂, reflux, 4 h | 90–95 | |

| 3 | Recrystallization (isopropyl alcohol) | 85–90 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.